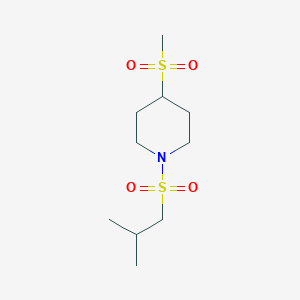

![molecular formula C14H21N5O2 B2361921 N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-3-甲基丁酰胺 CAS No. 919840-60-1](/img/structure/B2361921.png)

N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-3-甲基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

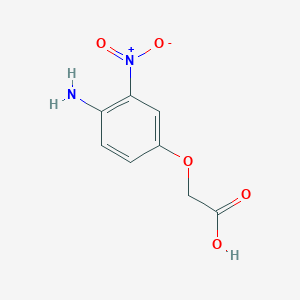

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide” is a compound with the molecular formula C20H19ClN6O3 . It is a pyrazolopyrimidine derivative, which is a class of compounds that have received significant attention due to their structural similarity with purines .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system. This structure is considered a bioisostere of natural purines .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, pyrazolopyrimidine derivatives are known to undergo various chemical reactions. For instance, they can react with hydroxylamine hydrochloride, urea, thiourea, thiosemicarbazide, phenylhydrazine, and aromatic amines to afford the corresponding pyrazolopyrimidin-4-ones .Physical And Chemical Properties Analysis

This compound has a molecular weight of 426.9 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. Its rotatable bond count is 3. Its exact mass and monoisotopic mass are 426.1207162 g/mol. Its topological polar surface area is 106 Ų .科学研究应用

Asymmetric Synthesis of N-Heterocycles

The compound is utilized in the asymmetric synthesis of N-heterocycles, which are crucial frameworks in many natural products and pharmaceuticals. The tert-butyl group in the compound provides steric hindrance, which is beneficial for the stereoselective formation of chiral centers. This application is particularly relevant in the development of medications with specific enantiomeric forms, which can have different therapeutic effects .

Biological Evaluation as Antimicrobial Agents

Research indicates that derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. The presence of the pyrazolo[3,4-d]pyrimidin moiety contributes to the compound’s potential to interact with bacterial enzymes or cell walls, thereby inhibiting the growth of microorganisms .

Drug Discovery and Development

The compound serves as a building block in drug discovery, particularly in the synthesis of novel organic compounds such as amides, sulphonamides, and Mannich bases. These compounds have a wide spectrum of biological activities, including anticancer, antiparasitic, and antidepressive actions, making the compound a valuable asset in medicinal chemistry .

Synthesis of Chiral Intermediates

It is used in the synthesis of chiral intermediates for drugs, such as the lipid-lowering medication rosuvastatin. The tert-butyl group plays a significant role in the stereochemistry of the intermediates, which is crucial for the efficacy and safety of the final pharmaceutical product .

未来方向

Pyrazolopyrimidine derivatives, including this compound, have shown promise in various therapeutic applications, particularly as anticancer agents . Future research may focus on further exploring the therapeutic potential of these compounds, optimizing their synthesis processes, and investigating their safety profiles.

属性

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-9(2)6-11(20)17-18-8-15-12-10(13(18)21)7-16-19(12)14(3,4)5/h7-9H,6H2,1-5H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARGMRXBNBFCMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Thienylmethyl)thio]acetic acid](/img/structure/B2361840.png)

![5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2361841.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2361844.png)

![Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2361854.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2361856.png)

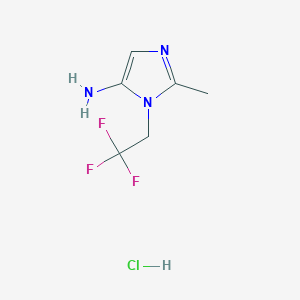

![2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2361858.png)

![4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2361861.png)